Product packaging for Erogorgiaene(Cat. No.:)

Erogorgiaene

Cat. No.: B1241737
M. Wt: 270.5 g/mol
InChI Key: JWQVCYABIGUFIY-JENIJYKNSA-N
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Description

Erogorgiaene is a natural diterpene isolated from the marine soft coral Pseudopterogorgia elisabethae (also classified as Antillogorgia elisabethae ) and serves as a lead compound in infectious disease research . This compound exhibits promising activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis, including multi-drug resistant strains . Its significance in research is further elevated by its role as the direct biosynthetic precursor to the pseudopterosin family of compounds, which are known for their potent anti-inflammatory and analgesic properties . Recent mechanistic studies on synthetic analogs of this compound, such as DMNP (4-(4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)pentanoic acid), have illuminated its potential mode of action . DMNP has been characterized as a noncompetitive inhibitor of key (p)ppGpp synthetases, including RelMtb from Mycobacterium tuberculosis and RelMsm and RelZ from Mycolicibacterium smegmatis . (p)ppGpp alarmones are vital signaling molecules that regulate the bacterial stringent response, a pathway controlling metabolism suppression, virulence, biofilm formation, and the development of bacterial persistence . By targeting this non-essential adaptation pathway, this compound-inspired inhibitors offer a strategic approach to combat antimicrobial resistance and persistence, especially when used in combination with conventional antibiotics that target actively growing cells . Due to its limited availability from natural sources, the total synthesis of this compound is an active area of investigation, with several research groups having developed efficient and enantioselective routes to produce this structurally complex molecule for further biological studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30 B1241737 Erogorgiaene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

(1S,4R)-1,6-dimethyl-4-[(2S)-6-methylhept-5-en-2-yl]-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C20H30/c1-14(2)7-6-8-16(4)19-12-10-17(5)18-11-9-15(3)13-20(18)19/h7,9,11,13,16-17,19H,6,8,10,12H2,1-5H3/t16-,17-,19+/m0/s1

InChI Key

JWQVCYABIGUFIY-JENIJYKNSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C2=C1C=CC(=C2)C)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)CCC=C(C)C

Synonyms

erogorgiaene

Origin of Product

United States

Natural Occurrence and Isolation in Scientific Context

Identification of Marine Invertebrate Sources: Pseudopterogorgia elisabethae and Antillogorgia elisabethae (West Indian Sea Whip)

Erogorgiaene is a metabolite produced by the soft coral Pseudopterogorgia elisabethae. researchgate.netnih.govresearchgate.netnih.gov This organism is also a source of other significant bioactive compounds, including the well-known anti-inflammatory pseudopterosins. nih.govresearchgate.netnih.gov Taxonomically, Western Atlantic species previously classified under Pseudopterogorgia were transferred to the genus Antillogorgia. nova.edu Consequently, the source organism is now scientifically recognized as Antillogorgia elisabethae. nova.edunih.gov Both names are often used in scientific literature to refer to this species, which is commonly known as the West Indian Sea Whip or Deichmann's sea plume. nova.edunih.govreeflex.net This branching octocoral is a prominent member of Caribbean reef ecosystems. nih.gov

A. elisabethae is notable for its production of a diverse array of diterpenes, with this compound being a key compound within its metabolic profile. nih.govidw-online.deeurekalert.org The presence of these compounds is believed to be part of the organism's chemical defense mechanisms. nih.gov

Ecological Niche and Biogeographic Distribution of Source Organisms

Antillogorgia elisabethae has a considerable distribution throughout the West Indies, including the Bahamas, South Florida, and the wider Caribbean Sea. nova.edunih.gov This species typically inhabits tropical fore reefs, reef drop-offs, slopes, and underwater plateaus. nih.govsaltcorner.comanimaldiversity.org It is generally found at depths ranging from 2 to 35 meters (approximately 6 to 115 feet). nova.edunih.govreeflex.netsaltcorner.com

The organism thrives in calmer reef environments and exhibits significant genetic diversity across its geographic range, which spans from the Bahamas and Florida to the islands of San Andres and Providencia in Colombia. nih.gov A. elisabethae colonies can appear as single plumes or as highly branched, bushy structures, often lavender in color. nova.edunih.gov They are sessile as adults and feature polyps that typically remain retracted during the day and emerge at night to feed. animaldiversity.org The species also shares a common mutualistic relationship with symbiotic dinoflagellates known as zooxanthellae (Symbiodinium spp.). reeflex.netanimaldiversity.org

Biogeographic and Ecological Data for Antillogorgia elisabethae
ParameterDetailsReferences
Geographic Range Bahamas, South Florida, Caribbean Sea (including Greater and Lesser Antilles, Gulf of Mexico, Venezuela) nova.edunih.govreeflex.net
Habitat Tropical fore reefs, reef flats, slopes, underwater plateaus nih.govsaltcorner.com
Depth Range 2–35 meters (6–115 feet) nova.edunih.govreeflex.net

Initial Academic Methods for Extraction and Concentration from Natural Sources

The initial isolation of this compound and related diterpenes from P. elisabethae involved solvent extraction techniques. Scientific investigations typically begin with the collection of the marine organism, followed by extraction using organic solvents to separate the desired chemical constituents from the biological matrix.

In early studies, fractions of the crude extracts were subjected to chromatographic techniques to isolate pure compounds. For instance, researchers have used hexane (B92381) to create initial extracts from the gorgonian coral. nih.gov These extracts are then often fractionated using methods like silica (B1680970) gel chromatography. researchgate.net This process allows for the separation of compounds based on their polarity.

Further purification is commonly achieved through high-performance liquid chromatography (HPLC), which yields the isolated compounds in a pure form suitable for structural elucidation and biological testing. islandscholar.ca The structure of the isolated compounds, including this compound, is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov These foundational techniques are crucial for identifying and characterizing novel natural products from marine sources.

Advanced Biosynthetic Pathway Elucidation

Identification of Key Biosynthetic Precursors

At the heart of erogorgiaene's biosynthesis are the diterpene isomers, isoelisabethatriene A and isoelisabethatriene B. These macrocyclic compounds serve as crucial precursors, undergoing further transformations to yield the final this compound structure. beilstein-journals.org The elisabethatriene (B1243429) diterpene macrocycle and its various forms are recognized as the biosynthetic starting points for not only this compound but also for pseudopterosins, which are known for their anti-inflammatory and antibiotic properties. beilstein-journals.org

The initial cyclization of geranylgeranyl pyrophosphate (GGPP) can lead to different products. In the pathway leading to isoelisabethatrienes, a conformational change from transoid to cisoid in the substrate is a critical step before the C1–C10 cyclization occurs. beilstein-journals.org This isomerization is believed to influence the folding of the substrate within the enzyme's active site, thereby favoring the formation of isoelisabethatriene products. beilstein-journals.org

Characterization of Biosynthetic Enzymes and Gene Clusters

The enzymatic machinery responsible for constructing the core scaffold of these precursors is a central area of investigation.

A key enzyme identified in this process is Hydropyrene Synthase (HpS) from the bacterium Streptomyces clavuligerus. beilstein-journals.orgrsc.orggoogle.com In its natural function, HpS primarily produces hydropyrene (52%) and hydropyrenol (26%) from GGPP. beilstein-journals.orggoogle.comresearchgate.net However, it also generates smaller quantities of isoelisabethatriene A (13%) and isoelisabethatriene B (9%) as minor products. beilstein-journals.orggoogle.comresearchgate.net

The discovery that HpS can produce the precursors to this compound has opened up avenues for biotechnological production of these valuable compounds. rsc.org Through targeted mutations, the product distribution of HpS can be significantly altered. For instance, a single mutation, M75L, dramatically shifts the enzyme's preference, making isoelisabethatriene A the dominant product (44%). beilstein-journals.orgresearchgate.net This highlights the potential for engineering this enzyme to optimize the synthesis of desired precursors.

The catalytic mechanism of terpene synthases like HpS is a marvel of biological engineering, involving a cascade of carbocation-driven reactions. researchgate.netnih.gov The process is initiated by the formation of a highly reactive carbocation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the final terpene structure. researchgate.net

Recent studies have revealed the crucial role of specific amino acid residues within the active site of HpS in directing the reaction pathway. In silico guided mutagenesis has identified five unique and catalytically relevant methionine residues. rsc.org This was a significant finding, as it provided the first experimental evidence of methionine residues being involved in terpene synthase catalysis, suggesting that HpS may belong to a new subfamily of these enzymes. rsc.org The manipulation of these methionine residues, such as the M75L mutation, has been shown to destabilize a key carbocation intermediate in the hydropyrene pathway, thereby redirecting the cyclization cascade towards the formation of isoelisabethatrienes A and B. google.com

Chemo-enzymatic Transformations within the Biosynthetic Cascade

Following the initial formation of the terpene scaffold by synthases, further modifications are often required to produce the final bioactive natural product.

A critical step in the conversion of isoelisabethatrienes to this compound is a chemo-enzymatic oxidation. rsc.orggoogle.com Research has demonstrated that lipases can effectively catalyze the differential oxidation of the isoelisabethatriene isomers. rsc.orgresearchgate.net Specifically, lipase-mediated oxidation of isoelisabethatriene A yields the advanced pseudopterosin precursor, this compound, with a notable yield of 69%. rsc.orgresearchgate.net

Interestingly, under the same conditions, isoelisabethatriene B is transformed into a different compound, 1R-epoxy-elisabetha-5,14-diene (EED), with a yield of 41%. rsc.orgresearchgate.net This selective transformation highlights the power of chemo-enzymatic approaches in achieving specific and high-yield conversions in the synthesis of complex natural products. google.com The use of lipases, such as the commercially available Novozym 435, in the presence of a benign oxidant like hydrogen peroxide, offers a sustainable and environmentally friendly alternative to traditional chemical oxidation methods. acs.orgresearchgate.net

Cutting Edge Total Synthesis and Stereochemical Control

Strategic Retrosynthetic Analysis and Key Disconnections

The synthesis of erogorgiaene has been approached through various retrosynthetic strategies. A significant challenge lies in controlling the three stereocenters, often complicated by the absence of functional groups near these chiral centers, which has historically led to lengthy and complex synthetic routes. capes.gov.brlookchem.com

A prominent strategy involves the disconnection of the C4–C11 bond. acs.orgbris.ac.uk This approach leads back to two key fragments: a tetralone-derived carbamate (B1207046) and a borane (B79455) or boronic ester. acs.orgbris.ac.uk This particular disconnection is central to the lithiation-borylation methodology, a powerful tool for constructing the molecule's core structure. acs.orgbris.ac.uk

Another effective approach utilizes a combined C-H activation/Cope rearrangement catalyzed by a dirhodium tetraprolinate complex. capes.gov.brlookchem.com The retrosynthetic analysis in this case identifies an unsaturated ester as a key precursor, which can be formed from a vinyldiazoacetate and a dihydronaphthalene derivative. capes.gov.br This strategy offers a direct and efficient pathway to the target molecule.

Diverse Enantioselective and Diastereoselective Synthetic Methodologies

The quest for efficient and stereocontrolled syntheses of this compound has spurred the development and application of several cutting-edge synthetic methods. These methodologies are crucial for establishing the correct absolute and relative stereochemistry of the three chiral centers.

Lithiation-Borylation Methodology for Stereogenic Center Construction

A highly successful and versatile strategy for the synthesis of (+)-erogorgiaene and its diastereomers employs the lithiation-borylation methodology. researchgate.netacs.orgnih.gov This powerful technique allows for the precise construction of stereogenic centers through the reaction of lithiated carbamates with boronic esters or boranes. acs.orgacs.org

The lithiation-borylation-protodeboronation sequence has been instrumental in controlling the stereochemistry at both the C1 and C4 positions of this compound. researchgate.netacs.orgnih.gov The C11 stereocenter is also established using the same fundamental lithiation-borylation approach. researchgate.netacs.orgnih.gov The strategic application of this methodology allows for the sequential and controlled installation of the desired stereochemistry at each of these key positions. researchgate.netacs.orgnih.gov

A key advantage of the lithiation-borylation approach is its capacity for reagent-controlled diastereoselective synthesis. researchgate.netacs.org By carefully selecting the boron reagent and the specific carbamate diastereomer, chemists can selectively synthesize all possible diastereomers of (+)-erogorgiaene. bris.ac.ukresearchgate.netacs.org For instance, the use of a mixed, unhindered borane proved critical for achieving high diastereoselectivity in the reaction with a tetralone-derived carbamate to set the C4 stereochemistry. bris.ac.ukresearchgate.netacs.org This level of control underscores the power and versatility of this synthetic strategy. researchgate.netnih.gov

Cobalt-Catalyzed Hydrovinylation as a Chirogenic Step

A more recent and highly efficient approach to the synthesis of (+)-erogorgiaene utilizes an enantioselective cobalt-catalyzed hydrovinylation as the key chirogenic step. th-koeln.defrontiersin.orgnih.gov This method has proven to be operationally convenient and provides a direct route to chiral building blocks. th-koeln.denih.gov

Integration with Other Metal-Mediated Transformations (e.g., Suzuki Coupling, Carbonyl Ene Reaction)

Modern synthetic routes to (+)-Erogorgiaene have successfully integrated a variety of metal-mediated transformations to construct the carbon skeleton with high efficiency. One notable strategy employs an enantioselective cobalt-catalyzed hydrovinylation as the key chirogenic step. th-koeln.denih.govnih.gov This initial step sets the stereochemistry for the rest of the synthesis.

Following the hydrovinylation, a Suzuki coupling is utilized to connect key fragments of the molecule. th-koeln.denih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net The Suzuki reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a robust method for forming carbon-carbon bonds. numberanalytics.comwikipedia.org In the synthesis of (+)-Erogorgiaene, a hydroboration of an olefin intermediate generates the necessary borane, which is then coupled with a vinyl iodide via a Suzuki reaction. nih.gov

Another critical metal-mediated transformation incorporated into the synthesis is the carbonyl ene reaction . th-koeln.denih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net This reaction, mediated by a Lewis acid such as diethylaluminum chloride, facilitates the formation of a crucial carbon-carbon bond and elongation of a side chain. nih.govresearchgate.net The resulting diastereomers can often be separated, providing access to stereochemically pure intermediates. nih.govresearchgate.net

The strategic combination of these metal-catalyzed reactions, including cobalt-catalyzed hydrovinylation, palladium-catalyzed Suzuki coupling, and Lewis acid-mediated carbonyl ene reactions, has enabled a particularly short and efficient synthesis of (+)-Erogorgiaene. th-koeln.denih.gov

Asymmetric Copper-Catalyzed Conjugate Additions of Alkylzincs

A landmark achievement in the synthesis of this compound was the development of a route centered around asymmetric copper-catalyzed conjugate additions (ACA) of alkylzincs to acyclic α,β-unsaturated ketones. nih.govacs.orgacs.org This methodology has proven to be highly effective for establishing stereocenters with a high degree of control. nih.govacs.org The catalytic process can be reliably performed on a multigram scale, yielding the desired β-alkylcarbonyl compounds in high yield and with excellent enantioselectivity. acs.org

In one of the first enantioselective syntheses of this compound, a copper-catalyzed ACA was employed to introduce a key methyl group. nih.govacs.orgacs.org This reaction demonstrated its utility in controlling both absolute and relative stereochemistry, a task where more traditional cuprate (B13416276) reagents had proven inadequate. acs.org A subsequent diastereoselective conjugate addition of dimethylzinc (B1204448) to a more complex enone intermediate further showcased the power of this method, achieving excellent diastereoselectivity. acs.orgacs.org

The success of this strategy relies on the careful selection of the chiral ligand, copper source, and reaction conditions. nih.govacs.orgacs.org

The effectiveness of the asymmetric copper-catalyzed conjugate addition in the total synthesis of this compound is significantly enhanced by the use of peptidic phosphine (B1218219) ligands. nih.govacs.orgacs.orgresearchgate.net These amino acid-based chiral ligands are uniquely suited to effect the conjugate addition of alkylzincs to acyclic enones. acs.org The structural features of these ligands play a crucial role in the efficiency and stereoselectivity of the carbon-carbon bond-forming reaction. nih.gov

The synthesis highlights the ability of these peptidic phosphine ligands, in conjunction with a copper triflate catalyst, to deliver the desired product with high enantioselectivity. nih.govacs.org This approach underscores the importance of ligand design in achieving high levels of asymmetric induction in metal-catalyzed reactions.

The total synthesis of this compound provided a valuable platform to explore the effectiveness of the chiral peptidic phosphine ligands in reactions involving both achiral and chiral substrates. nih.govacs.org The methodology demonstrated its power not only in setting the initial absolute stereochemistry on an achiral precursor but also in controlling the relative stereochemistry in a subsequent conjugate addition to a chiral enone. acs.org This diastereoselective addition proceeded with high levels of control, illustrating the ligand's ability to override the directing influence of the existing stereocenter in the substrate. acs.orgacs.org This level of control is a significant advantage, as classical cuprate additions often fail to provide adequate stereoselectivity in similar systems. acs.org

Asymmetric Catalytic Crotylation and Anionic Oxy-Cope Rearrangement

A highly enantioselective and concise synthesis of (-)-Erogorgiaene has been achieved utilizing a sequence of powerful stereochemistry-controlling reactions. researchgate.netnih.gov This nine-step synthesis relies on three key transformations to establish the required stereocenters: a catalytic asymmetric crotylation, an anionic oxy-Cope rearrangement, and a cationic cyclization. researchgate.netnih.govrudn.ru

The synthesis commences with an asymmetric crotylation of an aldehyde, a reaction that sets a crucial stereocenter with high enantioselectivity. nih.govcore.ac.uk This is followed by an anionic oxy-Cope rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-dien-3-ol. researchgate.netmasterorganicchemistry.comwikipedia.org The negative charge on the oxygen atom dramatically accelerates the reaction, allowing it to proceed at much lower temperatures than the standard oxy-Cope rearrangement. masterorganicchemistry.com This rearrangement is pivotal for constructing the carbon framework with the desired stereochemical configuration. nih.gov

The final key step in this synthetic sequence is a cationic cyclization . researchgate.netnih.govrudn.ru This transformation, often mediated by an acid, is used to form the cyclic core of the this compound molecule. lboro.ac.uk The stereochemistry established in the preceding crotylation and anionic oxy-Cope rearrangement steps directs the outcome of this cyclization, ensuring the formation of the desired diastereomer. nih.govlboro.ac.uk This strategic application of a cationic cyclization demonstrates its effectiveness in achieving high stereocontrol in the final stages of the synthesis.

Comparative Analysis of Synthetic Efficiency and Step Economy

Synthetic StrategyNumber of StepsOverall YieldKey Features
Asymmetric Cu-Catalyzed Conjugate Addition acs.org11-18-Utilizes peptidic phosphine ligands for high enantioselectivity.
Lithiation/Borylation Methodology acs.orgnih.gov844%Employs lithiation/borylation-protodeboronation to control stereochemistry. acs.orgnih.gov
Enantioselective Cobalt-Catalyzed Hydrovinylation th-koeln.denih.govnih.govresearchgate.net746%Features a highly efficient chirogenic step and other metal-mediated transformations. th-koeln.denih.govnih.govresearchgate.net
Asymmetric Crotylation and Anionic Oxy-Cope Rearrangement nih.gov9-A concise route with key stereochemistry-controlling steps. nih.gov
Protecting Group Free Formal Total Synthesis researchgate.net12-Avoids the use of protecting groups, potentially increasing efficiency. researchgate.net

The continual effort to develop shorter and higher-yielding routes to this compound reflects the ongoing drive in organic synthesis to maximize efficiency and step economy, ultimately making these valuable molecules more accessible for further study. nih.gov

Development of Novel Carbon-Carbon Bond Forming Transformations

The pursuit of efficient and stereocontrolled total syntheses of this compound has spurred significant innovation in the realm of carbon-carbon (C-C) bond-forming reactions. These novel transformations are pivotal in constructing the complex carbon skeleton of the molecule with high precision, often establishing key stereocenters in the process. Research has highlighted several powerful catalytic systems and methodologies that have been instrumental in advancing the synthesis of this marine diterpene.

One of the cornerstone developments is the application of asymmetric copper-catalyzed conjugate additions. In the first enantioselective synthesis of this compound, researchers utilized an asymmetric conjugate addition (ACA) of an alkylzinc reagent to an acyclic α,β-unsaturated ketone. nih.gov This reaction, catalyzed by a copper complex derived from (CuOTf)₂·C₆H₆ and a peptidic phosphine ligand, proved highly effective for creating a crucial C-C bond while simultaneously setting a key stereocenter. nih.gov The success of this transformation is sensitive to the structural features of the chiral amino acid-based ligands, which are critical for inducing high levels of enantioselectivity. nih.gov

A third innovative strategy revolves around a lithiation–borylation–protodeboronation sequence. acs.orgnih.gov This methodology provides a powerful means to construct the molecule and meticulously control the stereochemistry at multiple centers, including C1 and C4. acs.orgnih.gov A key feature of this synthesis was the use of a mixed, unhindered borane in the lithiation–borylation reaction of a tetralone-derived carbamate, which was crucial for achieving the desired stereocontrol at the C4 position. acs.org This reagent-controlled approach is so robust that it has been successfully applied to the stereocontrolled synthesis of all possible diastereomers of (+)-erogorgiaene. nih.gov

These diverse and powerful C-C bond-forming transformations underscore the progress in synthetic organic chemistry, enabling not only the efficient production of this compound but also providing methodologies with broader applications.

Interactive Data Table: Key C-C Bond Forming Transformations in this compound Synthesis

Reaction Type Catalyst/Reagent System Key Bond Formed Key Features & Findings Reference
Asymmetric Conjugate Addition(CuOTf)₂·C₆H₆ / Peptidic Phosphine Ligand, AlkylzincFormation of a C-C bond via 1,4-additionFirst enantioselective synthesis; established a key stereocenter; effectiveness depends on the chiral ligand structure. nih.gov
Enantioselective HydrovinylationCobalt-Catalyst with Chiral LigandC-C bond formation at the start of the synthesisChirogenic step in a 7-step synthesis; >98% enantiomeric excess; highly efficient (46% overall yield). nih.govresearchgate.net
Suzuki CouplingPalladium CatalystC-C bond linking two fragmentsUsed in conjunction with hydrovinylation to build the carbon skeleton. nih.govresearchgate.net
Lithiation-Borylations-BuLi, (-)-Sparteine, Boronic EsterSequential C-C bond and stereocenter formationControlled stereochemistry at C1, C4, and C11; reagent-controlled synthesis of all diastereomers. acs.orgnih.gov

Molecular Mechanisms of Biological Activity and Structure Activity Relationships Non Clinical

In Vitro Efficacy against Mycobacterium tuberculosis

Erogorgiaene has demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Initial bioassay-guided evaluations revealed that this compound can inhibit the growth of the H37Rv strain of M. tuberculosis by 96% at a concentration of 12.5 µg/mL, highlighting its potential as a lead compound for new anti-tubercular agents. electronicsandbooks.com Further research has corroborated its significant activity against multi-drug resistant (MDR) strains of M. tuberculosis, a critical area of need in global health. nih.govrsc.orgsemanticscholar.org

The naturally occurring (+)-erogorgiaene has been identified as a potent anti-tubercular agent. nih.govnih.gov Synthetic routes have been developed to produce this compound and its stereoisomers, facilitating more detailed investigations into its biological activity. rsc.orgmdpi.com

Compound Target Organism Activity Concentration
This compoundMycobacterium tuberculosis H37Rv96% growth inhibition12.5 µg/mL
(-)-ErogorgiaeneMulti-drug resistant strains of Mycobacterium tuberculosisPromising antitubercular activityNot specified
(+)-ErogorgiaeneMycobacterium tuberculosis H37RvAnti-tubercular agentNot specified

Postulated Molecular Targets and Cellular Pathways of Action

While the precise molecular targets of this compound are still under investigation, recent studies on a synthetic analog provide significant insights into its potential mechanism of action. A synthetic analog of this compound, 4-(4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)pentanoic acid (DMNP), has been shown to inhibit the activity of the RelMtb protein from Mycobacterium tuberculosis. nih.govresearchgate.net The RelMtb protein is a (p)ppGpp synthetase, a key enzyme in the bacterial stringent response. nih.govorscience.ru

The stringent response is a crucial survival mechanism in bacteria, regulating metabolism, growth, virulence, and persistence in response to stress. orscience.rufedlab.ru DMNP acts as a noncompetitive inhibitor of mycobacterial (p)ppGpp synthetases, and molecular docking studies suggest its binding site is near the synthetase domain's active site. nih.govresearchgate.net By inhibiting this pathway, compounds like the this compound analog can impede the bacteria's ability to adapt to stressful conditions, potentially overcoming antimicrobial resistance. fedlab.rumdpi.com These findings suggest that this compound itself may act by targeting the stringent response pathway in Mycobacterium tuberculosis.

Investigation of Activity Differences Among Stereoisomers

The stereochemistry of this compound has been shown to be a factor in its biological activity. A highly enantioselective synthesis of (-)-erogorgiaene and its C-11 epimer was reported, with subsequent testing revealing that (-)-erogorgiaene exhibited promising antitubercular activity against multi-drug resistant strains of Mycobacterium tuberculosis. nih.govsemanticscholar.org This indicates that the specific three-dimensional arrangement of atoms in the molecule is important for its interaction with its biological target. The synthesis of various stereoisomers has been a key focus of research to enable these comparative biological evaluations. mdpi.com

Role as a Precursor in the Biosynthesis of Other Bioactive Diterpenes

Relationship to Pseudopterosin Biogenesis

This compound is a key intermediate in the biosynthesis of pseudopterosins, a class of diterpene glycosides with potent anti-inflammatory and analgesic properties also isolated from Pseudopterogorgia elisabethae. researchgate.netdoaj.orgsemanticscholar.org Biosynthetic studies have shown that the process begins with the cyclization of geranylgeranyl diphosphate (B83284) to elisabethatriene (B1243429). semanticscholar.orgwikipedia.org Elisabethatriene then undergoes dehydrogenation and aromatization to form this compound. researchgate.netdoaj.orgmdpi.com

Subsequent enzymatic transformations of this compound, including oxidations and glycosylation, lead to the formation of the various pseudopterosin compounds. wikipedia.org The identification of this compound as a metabolic intermediate was confirmed through radiolabeling experiments, which demonstrated its transformation into pseudopterosins A-D. researchgate.netsemanticscholar.org

Mechanistic Insights into Anti-inflammatory Activity of Related Compounds (e.g., LPS-induced NF-κB Activation)

The anti-inflammatory activity of the pseudopterosins, which are biosynthetically derived from this compound, has been attributed to their ability to modulate the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response. scienceopen.comrsc.org In studies using lipopolysaccharide (LPS)-stimulated cells, a model for inducing an inflammatory response, a synthetic pseudopterosin A-F aglycone, which is structurally related to oxidized this compound, demonstrated anti-inflammatory activity by inhibiting LPS-induced NF-κB activation. nih.govnih.govresearchgate.net This suggests that the core diterpene skeleton inherited from this compound is fundamental to the anti-inflammatory properties of the more complex pseudopterosins.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

The exploration of the structure-activity relationships (SAR) of this compound has been primarily focused on understanding the influence of stereochemistry on its promising activity against Mycobacterium tuberculosis. The synthesis of stereoisomers of the natural product has been a key strategy in elucidating the structural requirements for its biological action.

Initial reports identified (+)-erogorgiaene, a natural product isolated from the sea whip Pseudopterogorgia elisabethae, as possessing notable activity against the H37Rv strain of Mycobacterium tuberculosis. bris.ac.ukcapes.gov.br This discovery prompted synthetic efforts not only to achieve the total synthesis of the natural product but also to prepare its stereoisomers to investigate the impact of the three-dimensional arrangement of the molecule on its antitubercular efficacy.

A significant advancement in this area was the stereocontrolled synthesis of all possible diastereomers of (+)-erogorgiaene. bris.ac.uknih.gov This was accomplished using a lithiation/borylation methodology that allowed for precise control over the stereogenic centers at positions C1, C4, and C11. bris.ac.uknih.gov The availability of these distinct stereoisomers is fundamental for a systematic SAR study, as it allows for the direct assessment of how the spatial orientation of the substituents affects the interaction with the biological target.

Further studies have indicated that the enantiomer of the natural product, (–)-erogorgiaene, also demonstrates promising antitubercular activity, including against multidrug-resistant strains of M. tuberculosis. The evaluation of the full panel of synthetic diastereomers against various strains of M. tuberculosis is a critical step in building a comprehensive SAR model for the this compound scaffold. While detailed comparative data across all isomers is still emerging in the literature, the initial findings underscore the importance of stereochemistry in the antitubercular properties of this class of compounds.

The following table summarizes the reported biological activity of this compound stereoisomers.

Compound NameStereochemistryReported Biological Activity
(+)-ErogorgiaeneNatural ProductActive against Mycobacterium tuberculosis H37Rv bris.ac.ukcapes.gov.br
(–)-ErogorgiaeneEnantiomerPromising activity against multidrug-resistant strains of Mycobacterium tuberculosis

The synthesis of these analogs has been crucial in confirming that the biological activity is indeed linked to this specific molecular scaffold and that stereochemical configuration plays a significant role in its potency. Future SAR studies may explore modifications to the aromatic ring, the length and branching of the aliphatic side chain, and the introduction of different functional groups to further probe the pharmacophore and optimize the antitubercular activity.

Biotechnological Production and Sustainable Research Approaches

Engineering of Microbial Hosts for Heterologous Production (e.g., Escherichia coli)

The heterologous production of natural products involves transferring the genetic blueprint for a biosynthetic pathway from one organism into a more tractable host, such as the bacterium Escherichia coli. rsc.orgrockefeller.edu This strategy allows for rapid, scalable, and controlled production in industrial fermenters. For erogorgiaene, researchers have successfully engineered E. coli to produce its biosynthetic precursors. rsc.orgtum.de

The core of this approach involves the implementation of a key enzyme, hydropyrene synthase (HpS), derived from Streptomyces clavuligerus, into an E. coli host. rsc.orgtum.de This enzyme acts on geranylgeranyl pyrophosphate (GGPP), a common metabolite in the host, to initiate the cyclization cascade that leads to the desired molecular scaffold. google.com The engineered E. coli are cultivated in fermenters and fed with glycerin, a renewable and low-cost byproduct from biodiesel production, which serves as the primary carbon source for the bacteria. news-medical.nettum.de The bacteria then convert the glycerin into the necessary precursors, isoelisabethatriene A and isoelisabethatriene B. rsc.orgtum.de

These precursors are then harvested and can be converted into this compound through a subsequent highly selective chemo-enzymatic step. tum.dersc.org This two-step process, combining microbial fermentation and enzymatic conversion, provides a consolidated and scalable route to this compound. rsc.org

In Silico Guided Mutagenesis for Enhanced Biosynthetic Yield and Selectivity

A significant challenge in heterologous production is ensuring the biosynthetic enzymes produce the desired compound with high yield and selectivity. The wild-type hydropyrene synthase (HpS) from S. clavuligerus naturally produces a mixture of compounds, with hydropyrene and hydropyrenol as the main products, and the desired this compound precursors, isoelisabethatriene A and B, as minor side products. tum.de

To overcome this, researchers have employed in silico guided mutagenesis. rsc.orgtum.de This computational approach models the enzyme's structure and active site, allowing researchers to predict how specific amino acid substitutions will affect its function. nih.gov By simulating various mutations, scientists can identify changes that are likely to alter the enzyme's product profile in a favorable way. rsc.orggoogle.com

Through this strategy, key methionine residues in the HpS active site were identified as being catalytically important—a novel finding, as it was the first experimental evidence of methionine's direct involvement in terpene synthase catalysis. rsc.orgtum.de In silico modeling suggested that mutating these residues could destabilize the reaction intermediate that leads to hydropyrene, thereby redirecting the biosynthetic flux towards the production of isoelisabethatriene A and B. google.com This led to the creation of several HpS mutants with significantly altered product selectivity.

The table below summarizes the impact of specific mutations on the product distribution of the hydropyrene synthase (HpS) enzyme, demonstrating the shift towards the desired precursor, Isoelisabethatriene A (IE A). google.com

HpS VariantIsoelisabethatriene A (IE A)Isoelisabethatriene B (IE B)HydropyreneHydropyrenol
Wild Type12%9%52%27%
M71Y25% (+2.1-fold)16% (+1.8-fold)35% (-1.5-fold)24% (-1.1-fold)
M75F20% (+1.6-fold)41% (+4.5-fold)34% (-1.5-fold)5% (-5.2-fold)
M75L44% (+3.7-fold)24% (+2.7-fold)26% (-2.0-fold)6% (-4.3-fold)
Data sourced from patent EP3933038A1. google.com The M75L mutant, which showed the highest yield of Isoelisabethatriene A, was subsequently termed isoelisabethatriene synthase (IES).

This targeted mutagenesis resulted in the HpS M75L mutant achieving a total terpene yield of 41.91 ± 1.87 mg per liter, with Isoelisabethatriene A and B as the dominant products. rsc.org The subsequent lipase-catalyzed chemo-enzymatic oxidation of isoelisabethatriene A yielded this compound with 69% efficiency. rsc.orgscilit.com

Comparative Economic and Environmental Viability of Biotechnological Routes versus Natural Sourcing and Conventional Chemical Synthesis

The development of a sustainable production method is contingent on its economic and environmental viability compared to existing alternatives.

Natural Sourcing: The sea whip Antillogorgia elisabethae is a protected species, and its harvesting for commercial purposes is ecologically irresponsible and unsustainable. news-medical.netlabmanager.com The concentration of this compound in the coral is also extremely low, making extraction financially unfeasible for large-scale production. news-medical.net

Conventional Chemical Synthesis: While a total chemical synthesis route for this compound exists, it is a complex, multi-step process. labmanager.comresearchgate.net This complexity leads to high production costs, estimated at around €21,000 per kilogram, and involves the use of toxic reagents and the generation of hazardous waste. news-medical.netlabmanager.compresseportal.de

Biotechnological Production: The engineered microbial production route offers significant advantages. It is more environmentally friendly and substantially cheaper. labmanager.comtum.de The production cost using this method is estimated to be around €9,000 per kilogram, less than half the cost of chemical synthesis. news-medical.netlabmanager.comtum.de The process is designed to be waste-free, with all ancillary products being reusable in a circular manner. news-medical.netwernersiemens-stiftung.ch

The following table provides a comparative overview of the different production routes for this compound.

MetricNatural SourcingConventional Chemical SynthesisBiotechnological Production
Estimated CostFinancially unfeasible~€21,000 per kg labmanager.com~€9,000 per kg news-medical.nettum.de
Environmental ImpactHigh (endangers protected coral reefs) news-medical.netwernersiemens-stiftung.chHigh (complex process, generates toxic waste) labmanager.compresseportal.deLow (uses renewable feedstock, no waste generation) news-medical.netwernersiemens-stiftung.chtum.de
SustainabilityUnsustainable labmanager.comLowHigh (consolidated, scalable, and circular process) tum.dersc.org

Alignment with Green Chemistry Principles for Natural Product Production

The biotechnological synthesis of this compound aligns well with the Twelve Principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances. yale.edusigmaaldrich.comchemmethod.com

Prevention : The process is designed to be highly efficient and circular, where all by-products can be reused, thus preventing waste generation. news-medical.netwernersiemens-stiftung.chyale.edu

Atom Economy : Synthetic methods using enzymes are designed to maximize the incorporation of all materials from the feedstock into the final products. yale.edu

Less Hazardous Chemical Syntheses : The biotechnological route avoids the complex and toxic waste-producing steps of conventional synthesis. labmanager.comyale.edu

Use of Renewable Feedstocks : The process utilizes glycerin, a renewable waste product from the biodiesel industry, as its primary raw material instead of depleting fossil fuels or endangered natural resources. news-medical.nettum.deyale.edu

Catalysis : The synthesis relies on highly specific and efficient biocatalysts (enzymes) within the microbial host and in subsequent enzymatic steps, which are superior to stoichiometric reagents. rsc.orgyale.eduacs.org

Design for Energy Efficiency : Microbial fermentation and enzymatic reactions are typically conducted at ambient temperature and pressure, significantly minimizing the energy requirements of the process compared to traditional chemical synthesis. yale.eduacs.org

Reduce Derivatives : The high specificity of enzymes often eliminates the need for protecting groups and other derivatization steps that require additional reagents and can generate waste. acs.org

Inherently Safer Chemistry for Accident Prevention : The use of aqueous media and mild reaction conditions in biocatalysis minimizes the potential for chemical accidents like explosions or fires. acs.org

This sustainable approach not only provides a scalable and economically viable source of this compound but also serves as a model for the production of other valuable natural products, preserving biodiversity and minimizing environmental impact. labmanager.comrsc.org

Future Research Directions and Unexplored Avenues

Advanced Studies in Erogorgiaene Biosynthetic Pathway Intermediates

The biosynthesis of natural products is a complex, multi-step process involving numerous enzymatic reactions and transient intermediates. wikipedia.org While a biotechnological method for producing this compound has been established, a detailed map of the natural biosynthetic pathway and its intermediates remains an area for advanced study. news-medical.nettum.dewernersiemens-stiftung.ch Research has shown that genetically optimized Escherichia coli can produce a precursor molecule, which is then enzymatically converted to this compound. wernersiemens-stiftung.ch

Future research should focus on:

Identification and Characterization: Elucidating the specific structures of all intermediary compounds in the pathway leading to this compound. This involves isolating and analyzing the products of each enzymatic step.

Enzyme Function: Detailed kinetic and structural studies of the enzymes involved in the pathway, such as the terpene synthases that construct the core carbon skeleton. Understanding these enzymes could allow for their targeted engineering to improve yield or create novel compounds. researchgate.net

Regulatory Mechanisms: Investigating how the biosynthetic pathway is regulated within the native coral or its symbionts. This knowledge is crucial for optimizing production in heterologous hosts.

Toxic Intermediates: Studies in other biosynthetic pathways, such as that for lipopolysaccharide (LPS), have shown that the accumulation of certain intermediates can be toxic to the host organism. plos.org Investigating whether similar toxic accumulations occur in the this compound pathway could inform strategies for enhancing production by mitigating such effects.

Exploration of Novel Synthetic Strategies for Analogue Generation

The generation of this compound analogues is critical for developing structure-activity relationships (SAR) and optimizing its therapeutic properties. Several total syntheses of this compound have been reported, providing a foundation for creating novel derivatives. acs.orgnih.govresearchgate.netnih.gov

Key synthetic strategies that have been employed and can be expanded upon are summarized below:

Synthetic StrategyKey Reactions/FeaturesReference
Benzothiazine-Mediated Synthesis Utilized a radical cyclization to construct the core ring system. acs.orgnih.gov
Protecting Group-Free Synthesis A 12-step formal total synthesis featuring an enamine-mediated 1,4-addition and an intramolecular Friedel-Crafts cyclization. researchgate.net
Lithiation-Borylation Methodology An 8-step synthesis achieving a 44% overall yield by using lithiation/borylation-protodeboronation to control stereochemistry. nih.gov
Cobalt-Catalyzed Hydrovinylation An enantioselective approach used to synthesize (+)-erogorgiaene and the pseudopterosin aglycone. acs.org

Future work should explore the synthesis of analogues by modifying key functional groups and stereocenters to probe their impact on biological activity. For instance, a synthetic analogue, 4-(4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)pentanoic acid (DMNP), has already been investigated for its potent antimycobacterial properties, demonstrating the value of such explorations. fedlab.runih.govbio-conferences.org

Deeper Elucidation of Molecular Targets and Binding Dynamics

Initial research into a synthetic analogue of this compound, DMNP, has provided significant insights into its mechanism of action against mycobacteria. fedlab.runih.gov This analogue targets the stringent response, a key survival mechanism in bacteria, by inhibiting (p)ppGpp alarmone synthetases. nih.govbio-conferences.org

Table 1: Molecular Targets of this compound Analogue DMNP

Target Protein Organism Inhibition Mechanism Research Method Reference
RelMtb Mycobacterium tuberculosis Inhibition of (p)ppGpp synthetase activity Enzyme kinetics fedlab.runih.gov
RelMsm Mycolicibacterium smegmatis Noncompetitive inhibitor Enzyme kinetics fedlab.runih.gov
RelZ Mycolicibacterium smegmatis Noncompetitive inhibitor Enzyme kinetics, Molecular docking fedlab.runih.gov

Future research should aim to:

Confirm Targets for this compound: Determine if this compound itself targets the same (p)ppGpp synthetases as its analogue, DMNP.

High-Resolution Structural Analysis: Obtain crystal structures of the target enzymes in complex with this compound or its analogues to visualize the precise binding interactions.

Investigate Binding Dynamics: Use biophysical techniques and molecular dynamics simulations to study the kinetics and thermodynamics of ligand binding, which can reveal how tightly the compounds bind and for how long. rsc.org

Explore Off-Target Effects: Identify any potential off-target interactions to build a comprehensive biological profile of the compound.

Molecular docking studies have suggested that the DMNP binding site is located near the active site of the synthetase domain, and it acts as a noncompetitive inhibitor. fedlab.runih.gov Further elucidation of these binding dynamics for a wider range of analogues could guide the design of more potent and selective inhibitors.

Optimization of Biotechnological Production for Academic and Research Supply

The natural abundance of this compound in the sea whip Antillogorgia elisabethae is extremely low, and the coral is a protected species, making natural sourcing unsustainable and ecologically irresponsible. news-medical.netlabmanager.com While chemical synthesis is possible, it is complex and expensive. news-medical.net Biotechnological production offers a sustainable and cost-effective alternative. tum.debiooekonomie.de

Researchers at the Technical University of Munich have successfully engineered E. coli to produce this compound. tum.de This process involves two main steps where genetically optimized bacteria feed on glycerin, a byproduct of biodiesel production, to generate a precursor molecule that is then converted into this compound. tum.dewernersiemens-stiftung.ch

Table 2: Comparison of this compound Production Methods

Production Method Estimated Cost per kg Key Features Reference
Chemical Synthesis ~€21,000 Complex, multi-step process; generates toxic waste. news-medical.netbiooekonomie.de
Biotechnological Production ~€9,000 Sustainable, environmentally friendly; uses renewable feedstock (glycerin). labmanager.comtum.debiooekonomie.de

Future efforts should focus on:

Strain Improvement: Further genetic engineering of the production host to increase metabolic flux towards the this compound precursor.

Process Optimization: Fine-tuning fermentation conditions (e.g., media composition, temperature, pH) to maximize yield and productivity.

Downstream Processing: Developing more efficient and scalable methods for extracting and purifying this compound from the fermentation broth.

Pathway Engineering: Exploring the co-expression of downstream enzymes to convert this compound into other valuable compounds, such as the anti-inflammatory agent pseudopterosin, within the same host. labmanager.comtum.de

Computational Chemistry and Modeling for Structure-Function Prediction (e.g., Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. nextmol.com For this compound, computational methods have already been applied to rationalize the stereochemical outcomes of synthetic reactions using Density Functional Theory (DFT). acs.org Molecular docking has been instrumental in predicting the binding site of the analogue DMNP on its target enzyme. fedlab.runih.gov

Molecular Dynamics (MD) simulations, in particular, offer a way to study the dynamic behavior of molecules over time. ebsco.comnih.govnih.gov Although specific MD studies on this compound are not yet widely reported, this technique represents a significant avenue for future research.

Potential applications of computational modeling include:

Molecular Dynamics (MD) Simulations:

Simulating the interaction between this compound analogues and their target proteins to understand the stability of the complex and the key residues involved in binding. rsc.orgresearchgate.net

Predicting how structural modifications to this compound will affect its binding affinity and conformation.

Investigating the conformational flexibility of the this compound molecule itself.

Structure-Function Prediction:

Using machine learning and statistical inference methods to predict the function of novel analogues based on their structure. berkeley.eduresearchgate.net

Developing quantitative structure-activity relationship (QSAR) models to correlate chemical structures with observed biological activities.

Reaction Mechanism Studies:

Employing quantum mechanics (QM) calculations to investigate the mechanisms of the enzymatic reactions in the biosynthetic pathway, which can aid in enzyme engineering. mdpi.com

By integrating these computational approaches with experimental validation, researchers can accelerate the development of this compound-based compounds for therapeutic use. researchgate.netrsc.org

Q & A

Q. What methodological approaches are recommended for isolating Erogorgiaene from natural sources?

Isolation typically involves solvent extraction (e.g., dichloromethane/methanol mixtures) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Researchers must validate purity using techniques like NMR spectroscopy and mass spectrometry, adhering to reproducibility standards outlined in experimental protocols . Documentation should include solvent ratios, retention times, and spectral data to ensure replicability.

Q. How can researchers confirm the structural identity of this compound when conflicting spectral data arise?

Cross-validate data using complementary techniques:

  • NMR : Compare 1^1H and 13^13C chemical shifts with published databases.
  • X-ray crystallography : Resolve ambiguities in stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula. Discrepancies should be addressed through systematic error analysis (e.g., calibration checks, sample contamination tests) and literature reconciliation .

Q. What are the best practices for designing bioactivity assays targeting this compound?

Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with appropriate controls (positive/negative, solvent-only). Dose-response curves and IC50_{50} calculations should follow standardized protocols. Include replicates (n ≥ 3) and statistical analyses (e.g., ANOVA, t-tests) to ensure robustness. Pre-screen compounds for cytotoxicity to avoid false positives .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biosynthesis pathways of this compound?

Conduct isotopic labeling experiments (e.g., 13^{13}C-glucose tracing) to track precursor incorporation. Combine genomic data (e.g., transcriptomic analysis of host organisms) with in vitro enzymatic assays to identify key biosynthetic enzymes. Publish negative results to clarify disputed pathways .

Q. What strategies mitigate batch-to-batch variability in this compound yields during extraction?

Implement quality control measures:

  • Standardize source organism collection (geographic location, developmental stage).
  • Optimize extraction parameters (temperature, solvent polarity) via Design of Experiments (DoE).
  • Use multivariate analysis (e.g., PCA) to identify critical variables affecting yield .

Q. How can computational methods enhance the study of this compound’s molecular interactions?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference results with experimental data (e.g., SPR, ITC) to refine models .

Q. What frameworks are suitable for assessing the ecological significance of this compound-producing organisms?

Use ecological niche modeling (e.g., MaxEnt) to correlate chemical production with environmental variables. Pair metabolomic profiling with biodiversity surveys to evaluate symbiotic relationships. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with conservation goals .

Data Management & Reproducibility

Q. How should researchers handle conflicting toxicity data in this compound studies?

Conduct meta-analyses to identify confounding factors (e.g., assay type, cell lines). Publish raw datasets with metadata (e.g., cell passage number, incubation time) to enable cross-study comparisons. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What protocols ensure reproducibility in synthetic this compound studies?

Document reaction conditions (catalyst loading, temperature) using CHEMDRAW schematics. Provide NMR spectra (with solvent peaks annotated) and chromatograms (including baseline noise levels) in Supporting Information. Adhere to journal guidelines for experimental transparency (e.g., Beilstein Journal of Organic Chemistry standards) .

Ethical & Methodological Considerations

Q. How can researchers avoid bias in this compound-related hypothesis testing?

Pre-register study designs on platforms like Open Science Framework. Use blinded data analysis and randomized sample processing. Employ negative control compounds to validate assay specificity. Disclose funding sources and conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.